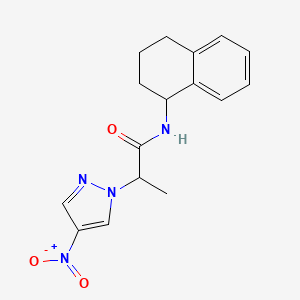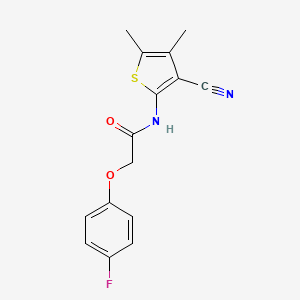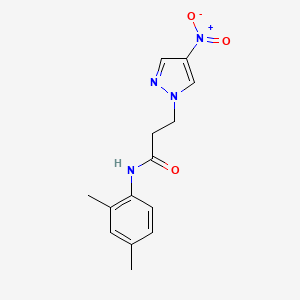
2-(4-nitro-1H-pyrazol-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-NITRO-1H-PYRAZOL-1-YL)-N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)PROPANAMIDE is a synthetic organic compound that features a pyrazole ring substituted with a nitro group and a tetrahydronaphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-NITRO-1H-PYRAZOL-1-YL)-N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)PROPANAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Amidation: The nitrated pyrazole is reacted with 1,2,3,4-tetrahydro-1-naphthylamine and propanoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas with a palladium catalyst.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or iron powder with hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
Reduction: 2-(4-AMINO-1H-PYRAZOL-1-YL)-N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)PROPANAMIDE.
Substitution: Various halogenated derivatives of the pyrazole ring.
Applications De Recherche Scientifique
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: As a building block for the synthesis of novel materials with unique electronic or optical properties.
Biology: As a probe to study biological pathways involving nitroaromatic compounds.
Mécanisme D'action
The mechanism of action of 2-(4-NITRO-1H-PYRAZOL-1-YL)-N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)PROPANAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the pyrazole ring might participate in hydrogen bonding or π-π interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-AMINO-1H-PYRAZOL-1-YL)-N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)PROPANAMIDE: Similar structure but with an amino group instead of a nitro group.
2-(4-CHLORO-1H-PYRAZOL-1-YL)-N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)PROPANAMIDE: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitro group in 2-(4-NITRO-1H-PYRAZOL-1-YL)-N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)PROPANAMIDE imparts unique electronic properties, making it distinct from its analogs. This can influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C16H18N4O3 |
|---|---|
Poids moléculaire |
314.34 g/mol |
Nom IUPAC |
2-(4-nitropyrazol-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide |
InChI |
InChI=1S/C16H18N4O3/c1-11(19-10-13(9-17-19)20(22)23)16(21)18-15-8-4-6-12-5-2-3-7-14(12)15/h2-3,5,7,9-11,15H,4,6,8H2,1H3,(H,18,21) |
Clé InChI |
KLADXPKSQWKQFK-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC1CCCC2=CC=CC=C12)N3C=C(C=N3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-3-methyl-N-(2-methylpropyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxamide](/img/structure/B10947472.png)
![propan-2-yl 2-[({[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10947473.png)
![N-(4-bromo-2-methylphenyl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10947487.png)
![2-[(3-methoxyphenyl)methylidene]-1H-indol-3-one](/img/structure/B10947499.png)
![6-bromo-N-{1-ethyl-3-[(furan-2-ylmethyl)carbamoyl]-1H-pyrazol-4-yl}pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10947505.png)
![7-(Difluoromethyl)-5-(4-ethylphenyl)-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B10947518.png)
![N-(1,3-benzothiazol-2-yl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10947520.png)

![(2E)-13-acetyl-2-({5-[(4-chloro-2-nitrophenoxy)methyl]furan-2-yl}methylidene)-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one](/img/structure/B10947550.png)
![2-amino-4-{3-[(4-chloro-2-methylphenoxy)methyl]-2,5-dimethylphenyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B10947553.png)
![N-{3-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}-2-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B10947554.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10947560.png)
![2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B10947565.png)
